molecular formula C20H28O3 B10763590 9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

Cat. No.: B10763590
M. Wt: 316.4 g/mol
InChI Key: KGUMXGDKXYTTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid: is a complex organic compound belonging to the class of retinoids. Retinoids are derivatives of vitamin A and play crucial roles in various biological processes, including vision, cell growth, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Industrial Production Methods

    Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

    Chemical Reactions Analysis

    Types of Reactions

    This compound can undergo various chemical reactions, including:

    • Oxidation: : The hydroxyl group can be further oxidized to a carboxylic acid.

    • Reduction: : The double bonds in the polyene chain can be reduced to single bonds.

    • Substitution: : The hydroxyl group can be substituted with other functional groups.

    Common Reagents and Conditions

    • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

    • Reduction: : Hydrogen gas (H2) in the presence of a palladium catalyst.

    • Substitution: : Various nucleophiles in the presence of a suitable leaving group.

    Major Products Formed

    • Oxidation: : 9-(3-Carboxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid.

    • Reduction: : 9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethyldeca-2,4,6,8-tetraenoic acid.

    • Substitution: : Various derivatives depending on the nucleophile used.

    Scientific Research Applications

    This compound has several applications in scientific research, including:

    • Chemistry: : Used as a precursor in the synthesis of other retinoids and related compounds.

    • Biology: : Studied for its role in cell differentiation and gene expression.

    • Medicine: : Investigated for its potential therapeutic effects in treating skin conditions, such as acne and psoriasis.

    • Industry: : Utilized in the development of cosmetic products due to its skin benefits.

    Mechanism of Action

    The compound exerts its effects primarily through its interaction with retinoid receptors in the body. These receptors are part of the nuclear receptor family and play a role in regulating gene expression. The binding of the compound to these receptors can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

    Comparison with Similar Compounds

    • Retinoic Acid: : A well-known retinoid used in dermatology.

    • Tretinoin: : Another retinoid used for skin treatment.

    • Adapalene: : A synthetic retinoid used in acne treatment.

    These compounds share similarities in their core structure but differ in their functional groups and specific applications.

    Properties

    IUPAC Name

    9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KGUMXGDKXYTTEY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H28O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    316.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.